molecular formula C15H22ClNO B2912448 3-Chloropropyl 4-(piperidinomethyl)phenyl ether CAS No. 398474-02-7

3-Chloropropyl 4-(piperidinomethyl)phenyl ether

Cat. No. B2912448
CAS RN: 398474-02-7
M. Wt: 267.8
InChI Key: ZFCVHEWMUKQJFF-UHFFFAOYSA-N
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Description

3-Chloropropyl 4-(piperidinomethyl)phenyl ether, also known as CPPME, is a synthetic ether compound that has been widely used in scientific research. It is a colorless liquid with a faint odor and a melting point of -42.7 °C. CPPME has a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is also used in the production of pharmaceuticals, agrochemicals, and cosmetics. CPPME is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

a. Antipsychotic Agents: PSE derivatives have been investigated for their potential as antipsychotic drugs. Researchers explore their binding affinity to specific receptors, aiming to develop novel treatments for mental health disorders.

b. Analgesics and Pain Management: The piperidine moiety in PSE contributes to its analgesic properties. Scientists study its interactions with opioid receptors, seeking effective pain-relieving medications.

c. Anti-Inflammatory Compounds: PSE derivatives may exhibit anti-inflammatory effects. Researchers investigate their impact on inflammatory pathways, potentially leading to new therapies for conditions like arthritis.

Material Science and Catalysis

Beyond medicinal applications, PSE derivatives find relevance in material science:

a. Heterogeneous Catalysis: Researchers investigate PSE-based catalysts for various transformations. For instance, Pd/Fe3O4 catalyzes transfer hydrogenolysis of benzyl phenyl ether, cleaving the ether C–O bond without hydrogenating the aromatic ring .

properties

IUPAC Name

1-[[4-(3-chloropropoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVHEWMUKQJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine

Synthesis routes and methods

Procedure details

A solution of the product of Example 11 (5.0 g), piperidine (3.1 mL), and acetic acid (2.0 mL) in DCE (100 mL) was treated with sodium triacetoxyborohydride (9.3 g). After 16 h, the resulting mixture was diluted with water (100 mL) and extracted with DCM (3×50 mL). The combined organic phases were dried (magnesium sulfate) and evaporated, giving the title compound as an amber oil (5.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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